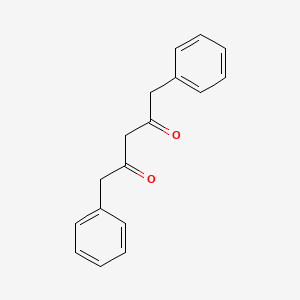

2,4-Pentanedione, 1,5-diphenyl-

描述

BenchChem offers high-quality 2,4-Pentanedione, 1,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Pentanedione, 1,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,5-diphenylpentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-16(11-14-7-3-1-4-8-14)13-17(19)12-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFHVPDEAVTSAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456696 | |

| Record name | 2,4-Pentanedione, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51307-04-1 | |

| Record name | 2,4-Pentanedione, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,5 Diphenyl 2,4 Pentanedione and Its Derivatives

Classical and Established Synthetic Routes

Early methods for synthesizing 1,5-diphenyl-2,4-pentanedione relied on well-established organic reactions, providing the foundational knowledge for subsequent innovations.

Synthesis via Acylation Reactions Utilizing Phenylacetyl Chloride and Vinyl Acetate (B1210297)

One of the early documented syntheses of 1,5-diphenyl-2,4-pentanedione involves the acylation of vinyl acetate with phenylacetyl chloride. acs.org This reaction is typically facilitated by a Lewis acid catalyst, such as aluminum chloride. The process involves the initial formation of an acylium ion from phenylacetyl chloride, which then reacts with vinyl acetate. Subsequent rearrangement and hydrolysis steps lead to the formation of the desired β-diketone. While this method is effective, it often requires careful control of reaction conditions to minimize side reactions and optimize yields.

Magnesium Chloride Derived Synthesis Pathways

The use of magnesium chloride in the synthesis of 1,5-diphenyl-2,4-pentanedione represents another classical approach. acs.org This pathway often involves the formation of a magnesium enolate of a suitable precursor, which then undergoes acylation. The magnesium ion plays a crucial role in coordinating with the carbonyl groups, facilitating the deprotonation and subsequent reaction. This method can offer improved yields and selectivity compared to some other classical techniques.

Transformations from Substituted Pentanediones, e.g., 3-Phenyl-2,4-hexanedione

The transformation of other substituted pentanediones serves as a viable route to 1,5-diphenyl-2,4-pentanedione. For instance, a compound like 3-phenyl-2,4-hexanedione can be envisioned as a precursor. Although direct transformations are not extensively detailed in readily available literature, the principle involves the modification of the existing carbon skeleton. This could potentially be achieved through reactions that introduce a phenyl group at the C-5 position while cleaving the extra methyl group from the hexanedione backbone. Such transformations would likely involve multiple steps, including protection-deprotection strategies and carefully chosen reagents to effect the desired structural changes.

Modern and Mechanistically Insights-Driven Synthetic Strategies

More recent synthetic approaches have benefited from a deeper understanding of reaction mechanisms, leading to the development of more efficient and selective catalytic systems.

Catalytic Condensation Reactions involving Magnesium Oxide and Copper Acetate

Catalytic condensation reactions represent a significant advancement in the synthesis of β-diketones. A notable example involves the use of a mixed catalyst system of magnesium oxide and copper acetate. acs.org This method likely proceeds through a Claisen-type condensation mechanism. Magnesium oxide can act as a solid base to promote the formation of an enolate from a ketone precursor. The copper(II) acetate can then serve as a Lewis acid to activate the ester component and also to form a copper chelate of the resulting β-diketone, which can help drive the equilibrium towards the product and facilitate its purification. acs.org This catalytic approach often leads to higher yields and milder reaction conditions compared to stoichiometric methods.

Phenylation of β-Diketone Dianions for γ-Aryl-β-Diketone Preparation

A versatile and modern strategy for preparing γ-aryl-β-diketones, including 1-phenyl-2,4-pentanedione (a close derivative), involves the phenylation of β-diketone dianions. orgsyn.orgresearchgate.net This method utilizes a strong base, such as sodium amide in liquid ammonia, to generate a dianion from a starting β-diketone like acetylacetone. orgsyn.orgresearchgate.net This dianion can then be arylated at the γ-position using a phenylating agent like diphenyliodonium (B167342) chloride. orgsyn.org This approach is particularly useful as it offers a regioselective way to introduce an aryl group at the terminal methyl position of the β-diketone, a transformation that is challenging to achieve through traditional Claisen condensations. orgsyn.orgresearchgate.net This method has been shown to be effective for a variety of β-diketones, providing a general route to γ-aryl derivatives. orgsyn.org

| Precursor | Phenylating Agent | Product | Yield |

| 1-phenyl-1,3-butanedione dianion | Diphenyliodonium chloride | 1,4-Diphenyl-1,3-butanedione | 61% orgsyn.org |

| 2,4-heptanedione dianion | Diphenyliodonium chloride | 1-Phenyl-2,4-heptanedione | 98% orgsyn.org |

| 2,4-nonanedione dianion | Diphenyliodonium chloride | 1-Phenyl-2,4-nonanedione | 78% orgsyn.org |

| 2,4-tridecanedione dianion | Diphenyliodonium chloride | 1-Phenyl-2,4-tridecanedione | 53% orgsyn.org |

| 3,5-heptanedione dianion | Diphenyliodonium chloride | 1-Phenyl-3,5-heptanedione | 50% orgsyn.org |

This table showcases the versatility of the β-diketone dianion phenylation method for synthesizing various γ-aryl-β-diketones.

Enantioselective Reductions to Chiral Diols (e.g., (R,R)-1,5-Diphenyl-2,4-pentanediol)

The stereoselective reduction of 1,3-dicarbonyl compounds to chiral 1,3-diols is a important transformation in asymmetric synthesis, as these diols are key structural motifs in numerous natural products and pharmaceuticals. While a specific, documented method for the direct enantioselective reduction of 1,5-diphenyl-2,4-pentanedione to (R,R)-1,5-diphenyl-2,4-pentanediol is not extensively reported, established methodologies for similar substrates provide a clear blueprint for achieving this transformation.

A prominent strategy involves a two-step process: an initial reduction to the corresponding β-hydroxy ketone, followed by a diastereoselective reduction of the remaining carbonyl group. The Narasaka-Prasad reduction is a powerful method for the diastereoselective synthesis of syn-diols from β-hydroxy ketones. wikipedia.org This reaction typically employs a boron chelating agent, such as BBu₂OMe, in conjunction with a reducing agent like sodium borohydride. The chelation of the β-hydroxy ketone by the boron reagent directs the hydride delivery from the reducing agent to the opposite face of the existing hydroxyl group, leading to the desired syn-diol with high diastereoselectivity. wikipedia.org

For the synthesis of (R,R)-1,5-diphenyl-2,4-pentanediol, one would first perform a stereoselective reduction of one of the ketone groups in 1,5-diphenyl-2,4-pentanedione to yield the (R)-4-hydroxy-1,5-diphenyl-2-pentanone intermediate. This can be achieved using various chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) complexed with chiral ligands, or through biocatalytic methods employing enzymes like ketoreductases.

Once the chiral β-hydroxy ketone is obtained, the subsequent Narasaka-Prasad reduction would furnish the target (R,R)-1,5-diphenyl-2,4-pentanediol. The choice of reagents and reaction conditions is crucial for achieving high enantiomeric and diastereomeric excess.

Table 1: Key Methodologies for Enantioselective Diol Synthesis

| Methodology | Description | Key Reagents | Target Stereochemistry |

| Narasaka-Prasad Reduction | Diastereoselective reduction of β-hydroxy ketones to syn-diols. wikipedia.org | Boron chelating agent (e.g., BBu₂OMe), NaBH₄ | syn |

| Evans-Saksena Reduction | Diastereoselective reduction of β-hydroxy ketones to anti-diols. | Different boron reagent for intramolecular hydride delivery. | anti |

| Catalytic Asymmetric Hydrogenation | Direct reduction of diketones using chiral transition metal catalysts. | Ru- or Rh-based catalysts with chiral ligands (e.g., BINAP) | Dependent on catalyst chirality |

| Biocatalysis | Enzymatic reduction using ketoreductases or whole-cell systems. | Enzymes, co-factors (e.g., NADPH) | Highly selective, dependent on enzyme |

Synthetic Utility as a Precursor to Advanced Architectures

The reactivity of the carbonyl groups and the acidic α-protons in 1,5-diphenyl-2,4-pentanedione makes it a valuable precursor for the synthesis of more complex and functionally rich molecules.

Synthesis of 1,5-Diphenyl-3,3-dicyano-1,5-pentanedione as a Synthon for Macrocycles

The introduction of cyano groups at the C3 position of 1,5-diphenyl-2,4-pentanedione significantly enhances its utility as a synthetic intermediate, particularly for the construction of heterocyclic and potentially macrocyclic structures. The synthesis of 1,5-diphenyl-3,3-dicyano-1,5-pentanedione can be achieved through a Knoevenagel-type condensation. tandfonline.com

This reaction involves the condensation of 1,5-diphenyl-2,4-pentanedione with malononitrile (B47326) in the presence of a base. The gem-dicyano functionality in the resulting product, 1,5-diphenyl-3,3-dicyano-1,5-pentanedione, activates the molecule for subsequent cyclization reactions. While the direct use of this specific dicyano derivative as a synthon for macrocycles is not extensively documented, its application in the synthesis of novel heterocycles has been reported. tandfonline.com These heterocyclic systems, such as 1,4-dihydropyridines, 4H-pyrans, and 4H-thiopyrans, can serve as precursors for the construction of more elaborate macrocyclic frameworks through further synthetic manipulations. tandfonline.com

Table 2: Synthesis of 1,5-Diphenyl-3,3-dicyano-1,5-pentanedione

| Reactants | Reagents/Conditions | Product |

| 1,5-Diphenyl-2,4-pentanedione, Malononitrile | Base (e.g., piperidine, sodium ethoxide), Solvent (e.g., ethanol) | 1,5-Diphenyl-3,3-dicyano-1,5-pentanedione |

Preparation of Sterically Hindered Analogues, e.g., 1,1,5,5-Tetraphenyl-2,4-pentanedione

The synthesis of sterically hindered analogues of 1,5-diphenyl-2,4-pentanedione, such as 1,1,5,5-tetraphenyl-2,4-pentanedione, presents a greater synthetic challenge due to increased steric hindrance around the carbonyl groups. A successful method for the preparation of this compound involves the reaction of diphenylacetic anhydride (B1165640) with diethyl malonate in the presence of magnesium oxide and copper acetate at elevated temperatures. tandfonline.com

The reaction proceeds through the formation of a copper chelate of the desired β-diketone. This chelate is then decomposed using a strong acid, such as hydrochloric acid, to yield the final product, 1,1,5,5-tetraphenyl-2,4-pentanedione. tandfonline.com The introduction of the additional phenyl groups at the C1 and C5 positions significantly increases the steric bulk, which can influence the reactivity and conformational preferences of the molecule.

Derivatization to Schiff Bases for Complex Ligand Design

The carbonyl groups of 1,5-diphenyl-2,4-pentanedione can be readily derivatized to form Schiff bases through condensation with primary amines. This reaction opens up avenues for the design of a wide variety of polydentate ligands with potential applications in coordination chemistry and catalysis. The synthesis of Schiff bases from the related 1,5-diarylpent-4-ene-1,3-diones with o-aminophenol has been reported to yield tetradentate ligands. shd-pub.org.rs

By analogy, the reaction of 1,5-diphenyl-2,4-pentanedione with various diamines, such as ethylenediamine (B42938) or o-phenylenediamine (B120857), would be expected to produce tetradentate Schiff base ligands. These ligands can then be complexed with various metal ions to form stable coordination complexes. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the structure of the diamine and the substituents on the phenyl rings of the diketone backbone.

Table 3: Common Diamines for Schiff Base Ligand Synthesis

| Diamine | Resulting Ligand Type |

| Ethylenediamine | N₂O₂ tetradentate |

| Propylenediamine | N₂O₂ tetradentate |

| o-Phenylenediamine | N₂O₂ tetradentate |

| Hydrazine (B178648) | Can lead to various products including pyrazoles |

Spectroscopic and Structural Elucidation of 1,5 Diphenyl 2,4 Pentanedione and Its Complexes

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy offers a powerful, non-destructive lens to examine molecular architecture. For 1,5-diphenyl-2,4-pentanedione, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for unambiguous structural confirmation and purity analysis.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) is fundamental for confirming the identity and structure of 1,5-diphenyl-2,4-pentanedione. Like many β-diketones, this compound can exist as a mixture of keto and enol tautomers in solution, a phenomenon readily observable by ¹H NMR. researchgate.netcoe.edu

The diketo form features two equivalent methylene (B1212753) groups (—CH₂—) flanked by phenyl and carbonyl groups, and two phenyl groups. The enol form, stabilized by intramolecular hydrogen bonding and conjugation, shows signals for a methine proton (—CH=), a methylene group, an enolic hydroxyl proton (—OH), and the two phenyl groups. The chemical shifts provide definitive evidence for the compound's structure. For instance, aromatic protons typically resonate in the 6.0–8.5 ppm range, while benzylic protons are found around 2.2–3.0 ppm. orgchemboulder.com The enolic proton is characteristically shifted far downfield, often appearing between 15 and 17 ppm. orgchemboulder.com

| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Tautomer |

|---|---|---|---|

| Aromatic | C₆H₅— | ~7.1 - 7.5 | Keto & Enol |

| Methylene | —CO—CH₂—CO— | ~3.8 - 4.2 | Keto |

| Benzylic Methylene | C₆H₅—CH₂—CO— | ~3.5 - 3.8 | Keto & Enol |

| Methine | —CO—CH=— | ~5.9 - 6.2 | Enol |

| Enolic Hydroxyl | C=C—OH | ~15 - 17 | Enol |

When 1,5-diphenyl-2,4-pentanedione acts as a ligand to form complexes with paramagnetic metal ions, particularly lanthanides, Lanthanide-Induced Shift (LIS) studies become a powerful tool for structural analysis in solution. researchgate.netosti.gov Lanthanide shift reagents are coordination complexes, often containing β-diketonate ligands themselves, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃). organicchemistrydata.orgnih.gov

The lanthanide complex acts as a Lewis acid, reversibly binding to Lewis basic sites on the substrate molecule—in this case, the carbonyl oxygens of 1,5-diphenyl-2,4-pentanedione. organicchemistrydata.org The paramagnetic nature of the lanthanide ion (e.g., Europium or Praseodymium) creates a strong local magnetic field that influences the nuclei of the coordinated ligand. researchgate.net This interaction causes substantial changes in the chemical shifts of the ligand's protons, known as lanthanide-induced shifts. ucl.ac.uk The magnitude of the shift is primarily dependent on the distance of the proton from the paramagnetic metal center. Protons closer to the site of coordination experience the largest shifts. Europium complexes typically induce downfield shifts (to higher ppm), while praseodymium complexes cause upfield shifts (to lower ppm). organicchemistrydata.org By analyzing the magnitude of the shifts for different protons, the solution-state conformation of the complex can be deduced.

| Proton Type (Enol Form) | Typical Shift (δ, ppm) | Hypothetical Shift with LIS Reagent (δ, ppm) | Relative Shift Magnitude |

|---|---|---|---|

| Methine (CH) | ~6.1 | > 10.0 | Very Large |

| Benzylic Methylene (CH₂) | ~3.6 | > 7.0 | Large |

| Aromatic (ortho-protons) | ~7.4 | > 8.5 | Medium |

| Aromatic (meta/para-protons) | ~7.2 | > 7.5 | Small |

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural information through fragmentation analysis.

Fast Atom Bombardment (FAB) is a "soft" ionization technique used in mass spectrometry, particularly effective for non-volatile and thermally unstable compounds, including metal-organic complexes. creative-proteomics.comwikipedia.org The technique involves dissolving the sample in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarding it with a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe). wikipedia.org

This process transfers energy to the sample, causing desorption and ionization with minimal fragmentation. wikipedia.org For 1,5-diphenyl-2,4-pentanedione, FAB-MS would be expected to produce a prominent pseudomolecular ion, [M+H]⁺, corresponding to the protonated molecule. creative-proteomics.com This allows for direct confirmation of the molecular weight. The technique is also valuable for characterizing metal complexes of the compound, which are often difficult to analyze by other MS methods. illinois.edu

| Ion | Formation | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonation of the molecule | 253 |

| [M+Na]⁺ | Adduct with sodium ion from matrix/trace salts | 275 |

| [M+K]⁺ | Adduct with potassium ion from matrix/trace salts | 291 |

One of the most direct applications of mass spectrometry is the precise determination of a compound's molecular weight, which serves as a critical checkpoint for identity and purity. nih.gov The molecular formula of 1,5-diphenyl-2,4-pentanedione is C₁₇H₁₆O₂.

Using the atomic weights of carbon, hydrogen, and oxygen, the average molecular weight is calculated to be approximately 252.31 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide an even more precise measurement of the monoisotopic mass, which for this compound is 252.11503 Da. nih.gov A measured mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition. The presence of significant peaks at other mass-to-charge ratios would suggest the existence of impurities, byproducts, or degradation products, making MS an excellent tool for purity assessment.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₂ |

| Average Molecular Weight | 252.31 g/mol nih.gov |

| Monoisotopic Mass | 252.11503 Da nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within 1,5-diphenyl-2,4-pentanedione and its derivatives. By analyzing the vibrational modes of the molecule, functional groups can be identified and the nature of chemical bonds can be elucidated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 1,5-diphenyl-2,4-pentanedione. The compound, a β-diketone, can exist in both keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding. nih.govstackexchange.com This structural feature significantly influences the IR spectrum.

In the solid state, 1,5-diphenyl-2,4-pentanedione exists in the enol form with a strong, short, and crystallographically symmetric hydrogen bond, leading to complete delocalization of the ketone and enol functionalities. researchgate.net This delocalization affects the characteristic vibrational frequencies.

Key vibrational bands for the related compound dibenzoylmethane (B1670423), which shares the 1,3-diphenyl-1,3-propanedione core structure, have been studied. nih.govubc.ca The IR spectra of such β-diketones are characterized by the absence of a sharp O-H stretching band typical for alcohols. Instead, a very broad band is often observed in the 3200-2400 cm⁻¹ region due to the strong intramolecular hydrogen bond in the enol tautomer. stackexchange.comechemi.com The C=O stretching frequency is also shifted to lower wavenumbers due to conjugation with the C=C bond and the hydrogen bonding. stackexchange.comechemi.com

The table below summarizes the expected characteristic IR absorption bands for 1,5-diphenyl-2,4-pentanedione based on data for similar β-diketones. ubc.calibretexts.orglibretexts.org

Table 1: Characteristic IR Absorption Bands for 1,5-Diphenyl-2,4-pentanedione (enol form)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching (intramolecular H-bond) | 3200-2400 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O | Stretching (conjugated & H-bonded) | ~1600 |

| C=C | Stretching (in enol ring) | ~1600 |

| C-C (in-ring) | Stretching | 1600-1400 |

| C-H | Bending | 1470-1350 |

Note: The C=O and C=C stretching bands in the enol form are often coupled and appear as a strong, broad absorption band around 1600 cm⁻¹.

Raman Spectroscopy Applications for Related β-Diketones

Raman spectroscopy, another form of vibrational spectroscopy, offers complementary information to IR spectroscopy. youtube.com It is particularly useful for analyzing the vibrations of non-polar bonds and symmetric molecules. youtube.comyoutube.com For β-diketones like dibenzoylmethane, Raman spectroscopy has been used in conjunction with IR spectroscopy and theoretical calculations to provide a complete vibrational assignment. nih.govubc.ca

The Raman spectrum can provide detailed structural information and can be used for both qualitative and quantitative analysis. youtube.comhoriba.com It is effective for studying various sample types, including solids, liquids, and gases, often with minimal sample preparation. youtube.comhoriba.com

Applications of Raman spectroscopy in the study of related materials include:

Structural Characterization: Identifying the chemical composition and molecular structure of a sample. horiba.com

Phase Analysis: Differentiating between polymorphic forms and studying phase transitions. horiba.com

Reaction Monitoring: Observing changes in molecular structure during chemical reactions in real-time. youtube.com

For β-diketones, the strong Raman scattering from the C=C and aromatic ring vibrations provides valuable data for understanding the electronic structure and conjugation within the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis absorption and photoluminescence, are employed to study the electronic transitions within 1,5-diphenyl-2,4-pentanedione and its metal complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring chemical reactions involving 1,5-diphenyl-2,4-pentanedione. The UV-absorbing properties of dibenzoylmethane and its derivatives are well-documented. wikipedia.org The enol form of β-diketones exhibits strong UV absorption due to π-π* electronic transitions within the conjugated system.

The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the molecular environment, including solvent polarity and the formation of metal complexes. This sensitivity allows for the monitoring of reactions, such as the formation of metal-β-diketonate complexes. wikipedia.org For instance, the condensation reaction to form the diketone itself can be followed by observing the appearance of the characteristic UV absorption bands of the product. wikipedia.org

Table 2: Typical UV-Vis Absorption Maxima for Related β-Diketones

| Compound | Solvent | λmax (nm) |

| Dibenzoylmethane | Various | ~340-350 |

Note: The exact λmax can vary depending on the solvent and substituents on the aromatic rings.

Photoluminescence and 4f-4f Absorption Analysis in Luminescent Complexes

Complexes of 1,5-diphenyl-2,4-pentanedione with lanthanide ions can exhibit interesting photoluminescent properties. nih.gov In these complexes, the β-diketone ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. researchgate.net This process is known as sensitized luminescence.

The luminescence properties, including the intensity and shape of the emission bands, are highly sensitive to the coordination environment of the lanthanide ion. nih.gov For example, the presence of solvent molecules in the coordination sphere can quench the luminescence. researchgate.net

Analysis of the 4f-4f absorption spectra of lanthanide complexes provides information about the local symmetry around the metal ion. nih.gov Certain "hypersensitive" transitions are particularly sensitive to changes in the coordination environment. nih.gov The study of these transitions in different solvents can reveal details about complex-solvent interactions. nih.gov The luminescence and absorption properties of these complexes can be fine-tuned by modifying the ancillary ligands and the solvent. nih.gov

X-ray Crystallographic Analysis for Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. The crystal structure of 1,5-diphenylpentane-2,4-dione has been determined, revealing that it exists in the enol form. researchgate.net

The key findings from the X-ray crystallographic analysis of 1,5-diphenyl-2,4-pentanedione are:

The molecule possesses twofold rotation symmetry. researchgate.net

A short, crystallographically symmetric intramolecular hydrogen bond is present. researchgate.net

The ketone and enol functionalities are completely delocalized. researchgate.net

The crystal packing is governed by normal van der Waals forces, with no evidence of aromatic-aromatic stacking interactions in the solid state. researchgate.net

The crystal structures of metal complexes with related β-diketone ligands have also been extensively studied. nih.govresearchgate.netmdpi.com These studies provide valuable information on the coordination geometry of the metal ion, bond lengths, and bond angles. nih.gov For example, transition metal complexes with β-diketonates often exhibit octahedral or distorted octahedral geometries. nih.govresearchgate.net The solid-state structure of these complexes is crucial for understanding their physical and chemical properties.

Table 3: Crystallographic Data for 1,5-Diphenylpentane-2,4-dione researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₇H₁₆O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 28.910 (3) |

| b (Å) | 5.519 (1) |

| c (Å) | 8.601 (2) |

| β (°) | 95.25 (1) |

| V (ų) | 1366.6 (4) |

| Z | 4 |

Crystal Structure Determination and Molecular Geometry

The three-dimensional arrangement of atoms in 1,5-diphenyl-2,4-pentanedione has been meticulously determined through single-crystal X-ray diffraction. These studies reveal that the compound can crystallize in at least two polymorphic forms: a monoclinic space group P21/c and an orthorhombic space group Pbca. researchgate.netiucr.org

In a notable study, the orthorhombic crystal structure was solved and refined, providing precise lattice constants. iucr.org The analysis of the molecular geometry in the crystalline state indicates that the molecule is not planar. The two phenyl groups are twisted at different angles with respect to the central enol ring. Specifically, the planes of the two phenyl rings form angles of -3.8° and +16.9° with the plane of the enol ring. iucr.org This non-planar conformation is a result of steric hindrance between the bulky phenyl groups and the core structure. The positions of all atoms, including the hydrogen atoms, have been located and refined, offering a complete geometric picture of the molecule in the solid state. iucr.org

Table 1: Crystallographic Data for 1,5-Diphenyl-2,4-pentanedione (Orthorhombic Form)

| Parameter | Value | Reference |

| Formula | C₁₅H₁₂O₂ | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pbca | iucr.org |

| a (Å) | 10.857 | iucr.org |

| b (Å) | 24.446 | iucr.org |

| c (Å) | 8.756 | iucr.org |

| Molecules per unit cell (Z) | 8 | iucr.org |

Investigation of Enol Tautomerism and Intramolecular Hydrogen Bonding in the Solid State

In the solid state, 1,5-diphenyl-2,4-pentanedione exists exclusively in its enol form, a structural preference driven by the formation of a stable six-membered quasi-aromatic ring. iucr.orgmdpi.com This stability is conferred by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.

Detailed crystallographic analysis has shown that this O-H···O hydrogen bond is particularly short, with a measured distance of 2.47 Å. iucr.org Further investigations at low temperatures suggest that this hydrogen bond is extremely strong. mdpi.com The nature of this bond has been described as nonlinear, asymmetric, and non-statistical. iucr.org Interestingly, the precise position of the enolic hydrogen atom can be influenced by the crystal packing environment, with some studies suggesting the possibility of a centered hydrogen atom position as a result of π-stacking interactions between a phenyl ring and the malondialdehyde-like quasi-ring. researchgate.net This highlights a fascinating interplay between intramolecular forces and the broader crystal lattice environment in determining fine structural details.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Van der Waals Forces)

The arrangement of 1,5-diphenyl-2,4-pentanedione molecules in the crystal lattice is governed by a variety of intermolecular interactions. While the strong intramolecular hydrogen bond is a dominant feature of the molecular structure itself, the crystal packing is stabilized by weaker forces.

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, has been employed to understand the packing in related structures. scielo.brnih.govnih.gov For 1,5-diphenyl-2,4-pentanedione, in addition to standard van der Waals forces, C-H···O and C-H···π interactions are significant in building the three-dimensional supramolecular architecture. researchgate.net The latter interactions involve the hydrogen atoms of the phenyl rings interacting with the π-electron clouds of adjacent phenyl rings. The analysis of the polymorphic forms reveals that differences in crystal packing, such as the presence or absence of π-stacking, can influence the tautomeric form and the precise location of the hydrogen atom within the intramolecular hydrogen bond. researchgate.net

Complementary Analytical Methods

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound. For 1,5-diphenyl-2,4-pentanedione (C₁₅H₁₆O₂), the theoretical elemental composition can be calculated from its molecular formula. nih.gov Experimental determination of the weight percentages of carbon, hydrogen, and oxygen serves to verify the purity and stoichiometry of the compound. This technique is also crucial for confirming the composition of its transition metal complexes, where the ratio of metal to ligand is determined by comparing the experimental elemental percentages with the calculated values for the proposed complex formula. wikipedia.org

Table 2: Theoretical Elemental Composition of 1,5-Diphenyl-2,4-pentanedione

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 80.33 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.39 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.27 |

| Total | 224.25 | 100.00 |

Chromatographic Techniques (e.g., Gas Chromatography) for Purity and Product Identification

Chromatographic methods are indispensable for assessing the purity of 1,5-diphenyl-2,4-pentanedione and for identifying it in reaction mixtures. Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for this purpose. The volatility of the compound allows it to be vaporized and passed through a capillary column, where it is separated from any impurities or other components of a mixture. researchgate.net The retention time provides a qualitative measure for identification, while the peak area can be used for quantitative analysis to determine purity.

For less volatile derivatives or for preparative scale separations, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the method of choice. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is effective for separating 1,5-diphenyl-2,4-pentanedione from related species. mdpi.com

Magnetic Susceptibility Measurements of Transition Metal Complexes

When 1,5-diphenyl-2,4-pentanedione acts as a ligand to form complexes with transition metals, the resulting compounds can exhibit paramagnetism if they contain unpaired electrons. Magnetic susceptibility measurements provide a means to determine the number of these unpaired electrons, which in turn gives valuable insight into the oxidation state and electronic configuration of the central metal ion. nih.gov

The effective magnetic moment (μ_eff) of a complex is determined from its measured magnetic susceptibility. This experimental value can then be compared to the theoretical "spin-only" magnetic moment, which is calculated based on the number of unpaired electrons. For first-row transition metal complexes, this comparison is often straightforward and allows for the determination of the metal's d-electron configuration and coordination geometry (e.g., octahedral or tetrahedral). nih.govchemistryguru.com.sg Deviations from the spin-only value can indicate contributions from orbital angular momentum. vaia.com

Table 3: Spin-Only Magnetic Moments for Metal Ions

| Number of Unpaired Electrons (n) | Total Spin (S) | Spin-Only Magnetic Moment (μ_s) (Bohr Magnetons, B.M.) |

| 1 | 1/2 | 1.73 |

| 2 | 1 | 2.83 |

| 3 | 3/2 | 3.87 |

| 4 | 2 | 4.90 |

| 5 | 5/2 | 5.92 |

Chemical Reactivity and Transformation Studies of 1,5 Diphenyl 2,4 Pentanedione

Mechanistic Investigations of Organic Transformations

The chemical behavior of 1,5-diphenyl-2,4-pentanedione and its derivatives has been the subject of detailed mechanistic studies, leading to the development of novel synthetic methodologies and a deeper understanding of reaction pathways.

Asymmetric Hydrogenation to Chiral Diols Mediated by Ruthenium Catalysts

The asymmetric hydrogenation of dicarbonyl compounds is a critical transformation for the synthesis of chiral diols, which are valuable building blocks in pharmaceuticals and fine chemicals. Ruthenium catalysts, particularly those featuring chiral ligands, have emerged as highly effective in achieving high enantioselectivity in the reduction of ketones. rsc.orgias.ac.in

In the context of 1,5-diphenyl-2,4-pentanedione, ruthenium-based catalysts are employed to facilitate the stereoselective addition of hydrogen across the carbon-oxygen double bonds. The general mechanism involves the coordination of the diketone to the chiral ruthenium complex, followed by the transfer of a hydride from the metal to one of the carbonyl carbons. The chirality of the ligand environment dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the corresponding diol.

Research in this area has explored various chiral ligands, such as those derived from diamines and phosphines, in combination with a ruthenium source. nih.gov The efficiency and enantioselectivity of these catalytic systems are often influenced by reaction parameters including the solvent, temperature, and the nature of the counterion associated with the cationic ruthenium catalyst. researchgate.net For instance, studies have shown that the choice of an achiral counteranion can unexpectedly reverse the enantioselectivity of the hydrogenation process. nih.govresearchgate.net

Table 1: Asymmetric Hydrogenation of Ketones using Ruthenium Catalysts

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru/TsDPEN | Quinolines | Chiral Tetrahydroquinolines | High | nih.gov |

| Ru/PhTRAP | N-Boc-indoles | Chiral Indolines | Productive | nih.gov |

| Cinchona alkaloid-based NNP ligands with Ru | Aromatic/Heteroaromatic Ketones | Chiral Alcohols | up to 99.9% | rsc.org |

This table presents a summary of research findings on the use of various ruthenium catalysts for the asymmetric hydrogenation of different ketone-containing substrates, illustrating the versatility and high enantioselectivity achievable with these systems.

Nucleophilic Addition Reactions of 2-Methylene-1,5-diphenyl-1,5-pentanedione Derivatives

The introduction of an exocyclic double bond at the C2 position of the 1,5-diphenyl-2,4-pentanedione scaffold creates a highly reactive Michael acceptor. These 2-methylene-1,5-diphenyl-1,5-pentanedione derivatives are susceptible to nucleophilic addition reactions, providing a pathway to more complex and functionalized molecules.

Studies have investigated the addition of various nucleophiles, such as enolates derived from active methylene (B1212753) compounds, to these activated systems. researchgate.net The reaction typically proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-carbon of the α,β-unsaturated ketone system. This initial addition is followed by protonation to yield the final product. The presence of the two phenyl groups and the remaining carbonyl functionality offers further sites for subsequent chemical modifications.

Dechalcogenation Reactions Leading to Novel Heterocyclic Ring Systems

While direct dechalcogenation (removal of sulfur, selenium, or tellurium) studies specifically on 1,5-diphenyl-2,4-pentanedione derivatives are not extensively detailed in the provided context, the broader field of dechalcogenation chemistry is relevant to the transformation of related organochalcogen compounds. These reactions are powerful tools for the synthesis of new heterocyclic frameworks. Typically, a chalcogen-containing derivative of the diketone would be synthesized first. Subsequent removal of the chalcogen atom, often promoted by phosphines or other reducing agents, can induce a cyclization event, leading to the formation of a new ring system. The specific nature of the resulting heterocycle would depend on the position of the chalcogen atom and any other functional groups present in the precursor molecule.

Role in Supramolecular Chemistry

The structure of 1,5-diphenyl-2,4-pentanedione makes it an excellent candidate for applications in supramolecular chemistry, where non-covalent interactions are harnessed to build large, well-defined molecular assemblies.

Exploration as Binding Sites for Metal Ions and Non-Metallic Elements

The enol form of 1,5-diphenyl-2,4-pentanedione presents a bidentate coordination site that can effectively bind to a variety of metal ions. researchgate.net The two oxygen atoms of the enolate can chelate to a metal center, forming a stable six-membered ring. This property has been utilized in the development of metal complexes and coordination polymers. The phenyl groups can be further functionalized to tune the electronic properties and solubility of the resulting metal complexes.

Beyond metal ions, the enol form can also interact with non-metallic elements through hydrogen bonding and other non-covalent interactions. researchgate.net This ability to act as a versatile binding unit is a cornerstone of its use in designing supramolecular systems. osti.gov

Studies of Molecular Assembly through Aromatic-Aromatic Interactions

The two phenyl rings in 1,5-diphenyl-2,4-pentanedione provide the capacity for aromatic-aromatic (π-π) stacking interactions. researchgate.net These interactions, while individually weak, can collectively contribute significantly to the stability of larger molecular assemblies. nih.gov In the solid state, molecules of 1,5-diphenyl-2,4-pentanedione can arrange themselves in such a way that their phenyl rings overlap, leading to the formation of ordered crystal structures.

However, studies have shown that in the case of 1,5-diphenyl-2,4-pentanedione itself, the crystal packing is primarily governed by normal van der Waals forces, and significant aromatic-aromatic interactions are not observed. researchgate.net This suggests that while the potential for such interactions exists, other factors can dominate the solid-state assembly. Nevertheless, the principle remains a key design element in the broader context of using diarylpentanedione derivatives for constructing supramolecular architectures. nih.gov

Synthetic Applications in Heterocyclic Chemistry

The β-dicarbonyl moiety of 1,5-diphenyl-2,4-pentanedione serves as a versatile and reactive scaffold for the synthesis of a wide array of heterocyclic compounds. Its ability to react with various dinucleophilic reagents has established it as a valuable precursor in the field of heterocyclic chemistry.

Utility in the Construction of Diverse Heterocyclic Frameworks

1,5-Diphenyl-2,4-pentanedione is a key building block for synthesizing various heterocyclic systems, including pyrazoles, pyrimidines, and diazepines. The reactivity of its 1,3-dicarbonyl system allows for condensation reactions with binucleophiles to form stable ring structures.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a well-established application. The Knorr pyrazole (B372694) synthesis, a classic method, involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comchegg.com In the case of 1,5-diphenyl-2,4-pentanedione, reaction with hydrazine hydrate (B1144303) leads to the formation of 3,5-dibenzylpyrazole. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chegg.comias.ac.in This method is highly efficient for producing polysubstituted pyrazoles. mdpi.com

Similarly, this diketone can be employed in the synthesis of pyrimidines. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The Biginelli reaction and related syntheses utilize a 1,3-dicarbonyl compound, an aldehyde, and a urea (B33335) or amidine derivative to construct the pyrimidine (B1678525) ring. organic-chemistry.org By reacting 1,5-diphenyl-2,4-pentanedione with urea or other N-C-N building blocks, substituted pyrimidines can be obtained.

Furthermore, the synthesis of seven-membered heterocyclic rings like diazepines and benzodiazepines is another significant application. nih.gov These compounds can be prepared through the condensation of a 1,3-dicarbonyl compound with appropriate diamines, such as ethylenediamine (B42938) or o-phenylenediamine (B120857). researchgate.net For instance, the reaction of 1,5-diphenyl-2,4-pentanedione with o-phenylenediamine is a potential route to 1,5-benzodiazepine derivatives. nih.govresearchgate.net

The versatility of 1,5-diphenyl-2,4-pentanedione in constructing diverse heterocyclic frameworks is summarized in the table below.

| Heterocyclic Framework | Reagent(s) | General Reaction Type |

| Pyrazoles | Hydrazine and its derivatives | Knorr Pyrazole Synthesis |

| Pyrimidines | Urea, Thiourea, Amidines | Biginelli-type Reaction |

| Diazepines / Benzodiazepines | Ethylenediamine, o-Phenylenediamine | Condensation |

Reactions Involving Hydrazone Derivatives for Cyclization

The formation of hydrazone derivatives from 1,5-diphenyl-2,4-pentanedione is a critical intermediate step in the synthesis of several nitrogen-containing heterocycles, most notably pyrazoles. Hydrazones are formed by the reaction of a ketone or aldehyde with hydrazine or its substituted derivatives. mdpi.com

When 1,5-diphenyl-2,4-pentanedione reacts with a monosubstituted hydrazine, such as phenylhydrazine, two isomeric pyrazoles can potentially be formed due to the unsymmetrical nature of the resulting hydrazone intermediate. The regioselectivity of the subsequent cyclization is influenced by the reaction conditions and the nature of the substituent on the hydrazine. mdpi.com

The general mechanism involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone to form a hydrazone. This is followed by an intramolecular condensation where the remaining amino group of the hydrazine attacks the second carbonyl group, leading to a dihydropyrazole intermediate which then eliminates a molecule of water to form the stable aromatic pyrazole ring. ias.ac.in

The table below illustrates the cyclization of hydrazone derivatives of 1,5-diphenyl-2,4-pentanedione.

| Hydrazine Derivative | Intermediate Hydrazone | Cyclized Heterocyclic Product |

| Hydrazine (H₂NNH₂) | 1,5-Diphenyl-2,4-pentanedione monohydrazone | 3,5-Dibenzylpyrazole |

| Phenylhydrazine (PhNHNH₂) | 1,5-Diphenyl-2,4-pentanedione phenylhydrazone | 1-Phenyl-3,5-dibenzylpyrazole or 1-Phenyl-5,3-dibenzylpyrazole |

| 2,4-Dinitrophenylhydrazine | 1,5-Diphenyl-2,4-pentanedione 2,4-dinitrophenylhydrazone | Corresponding 1-(2,4-Dinitrophenyl)-3,5-dibenzylpyrazole |

Coordination Chemistry and Metal Complexation of 1,5 Diphenyl 2,4 Pentanedione

Chelation Behavior with Transition Metal Ions

1,5-Diphenyl-2,4-pentanedione (dbm) is a β-diketone that, upon deprotonation, forms a six-membered chelate ring with metal ions through its two oxygen atoms. This bidentate coordination is fundamental to its extensive use in coordination chemistry.

Synthesis and Structural Analysis of Copper(II) Chelates

The reaction of 1,5-diphenyl-2,4-pentanedione with copper(II) salts readily yields the stable complex bis(dibenzoylmethanido)copper(II), [Cu(dbm)₂]. This compound has been synthesized by reacting copper chloride or acetate (B1210297) with dibenzoylmethane (B1670423) and a base like sodium methoxide (B1231860) in a methanol (B129727) solution. scribd.comresearchgate.net The resulting complex is typically a solid with varying shades of green. psu.edu

Single-crystal X-ray diffraction studies have provided detailed structural information. The complex [Cu(dbm)₂] crystallizes in the monoclinic system with the space group C2/c. scribd.comresearchgate.net In this structure, the copper(II) ion is located at a center of symmetry and is coordinated by four oxygen atoms from the two dibenzoylmethane ligands. scribd.comresearchgate.net This arrangement results in a square planar coordination geometry around the central copper atom. scribd.comresearchgate.net The molecules are arranged in layers, forming columns parallel to the crystallographic b-axis, a packing influenced by aromatic stacking interactions. scribd.comresearchgate.net

The parent square planar complex can coordinate additional ligands to expand its coordination sphere. For instance, the synthesis of a hydrated complex, [Cu(dbm)₂H₂O], results in a probable square pyramidal geometry with a coordination number of five. psu.edu Furthermore, the addition of nitrogenous bases like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy) can lead to the formation of six-coordinate adducts, such as [Cu(dbm)₂phen] and [Cu(dbm)₂bipy], which adopt a distorted octahedral geometry. psu.edu Infrared spectroscopy of these complexes shows that the carbonyl (C=O) and aromatic (C=C) stretching vibrations experience shifts to lower frequencies compared to the free ligand values. psu.edu

| Parameter | Value researchgate.netresearchgate.net |

|---|---|

| Empirical Formula | C₃₀H₂₂CuO₄ |

| Formula Weight | 510.02 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.936(3) |

| b (Å) | 5.9806(8) |

| c (Å) | 16.4908(16) |

| β (°) | 114.998(8) |

| Volume (ų) | 2318.3(4) |

| Z (formula units/cell) | 4 |

Investigation of Nickel(II) Diketonate Complexes

Nickel(II) complexes with dibenzoylmethane exhibit interesting structural diversity, including polymorphism and oligomerization. researchgate.net Several solid phases of nickel(II) dibenzoylmethanate have been isolated. A brown form containing monomeric, square planar [Ni(dbm)₂] molecules can transform upon heating into a green form that consists of trimeric [Ni₃(dbm)₆] units. researchgate.net In the trimer, the nickel atoms are bridged by oxygen atoms from the dbm ligands. The trimeric structure can also be stabilized at room temperature through the formation of a benzene (B151609) clathrate, [Ni₃(dbm)₆]·2(benzene). researchgate.net

Mixed-ligand complexes of nickel(II) incorporating dibenzoylmethane and various nitrogen-donor ligands have also been synthesized and characterized. ccsenet.orgjsribadan.ng For example, octahedral complexes of the type [Ni(dbm)₂(N-N)], where N-N is a bidentate nitrogen ligand like ethylenediamine (B42938) (en), 2,2'-bipyridine, or 1,10-phenanthroline, have been reported. ccsenet.orgjsribadan.ng Molar conductivity measurements indicate that these complexes are non-electrolytes, confirming that the ligands and any counter-ions are within the coordination sphere. jsribadan.ng

Luminescent Lanthanide(III) Complexes Incorporating β-Diketone Ligands

Dibenzoylmethane is a highly effective "antenna" ligand for sensitizing the luminescence of lanthanide ions, particularly europium(III) and terbium(III). rsc.orgacs.org This process, known as the antenna effect, involves the ligand absorbing UV light, undergoing intersystem crossing to a triplet state, and then transferring this energy to the lanthanide ion, which subsequently emits light through its characteristic f-f transitions. acs.orgbionano-bg.eu

Ternary complexes, where the lanthanide ion is coordinated to three dbm ligands and an ancillary ligand, are common. rsc.org Ancillary ligands like 1,10-phenanthroline (phen) and its derivatives are often used to saturate the coordination sphere of the lanthanide ion and shield it from solvent molecules that can quench luminescence. rsc.orgbohrium.com The synthesis of complexes such as [Eu(dbm)₃(L)] and [Tb(dbm)₃(L)], where L is a functionalized phenanthroline ligand, has been reported. rsc.org

The photophysical properties of these complexes demonstrate the efficiency of dbm as a sensitizer. The [Eu(dbm)₃(L)] complexes exhibit the characteristic sharp red emission of the Eu(III) ion. rsc.org The intense hypersensitive ⁵D₀ → ⁷F₂ transition is responsible for this red color, and the intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transition indicates a low symmetry environment around the Eu(III) ion. rsc.org In contrast, some terbium(III) complexes, such as [Tb(dbm)₃(L)], may only show ligand-centered fluorescence at room temperature, with the characteristic green metal-centered emission appearing only at low temperatures (77 K). rsc.org This is often due to the relative energy levels of the ligand's triplet state and the Tb(III) ion's emissive ⁵D₄ state. rsc.org

| Complex | Emission Lifetime (τ) in μs | Luminescence Intensity Ratio (⁵D₀→⁷F₂ / ⁵D₀→⁷F₁) | Reference |

|---|---|---|---|

| [Eu(DBM)₃(L1)]* | 412 | 7.89 | rsc.org |

| [Eu(DBM)₃(L2)]** | 336 | 10.72 | rsc.org |

*L1 = 2-(2-naphthyl)-1H-imidazo[4,5-f] jsribadan.ngbionano-bg.euphenanthroline

**L2 = 2-(2-hydroxy-1-naphthyl)-1H-imidazo[4,5-f] jsribadan.ngbionano-bg.euphenanthroline

Ligand Design and Modification Strategies

Design and Synthesis of Polydentate Schiff Base Ligands from 1,5-Diphenyl-2,4-pentanedione

While the carbonyl groups of dibenzoylmethane are relatively unreactive due to electronic and steric factors, they can undergo condensation reactions with hydrazides to form polydentate Schiff base ligands. tandfonline.comnih.gov A notable example is the synthesis of phenylaminodibenzoylhydrazone from the reaction of phenylaminoacetohydrazide with dibenzoylmethane. nih.gov This Schiff base ligand is highly versatile and can coordinate to a wide array of metal ions, including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and La(III). nih.gov Infrared spectral data show that this ligand can act in a monobasic bidentate, monobasic tridentate, or dibasic tridentate fashion, depending on the metal ion and reaction conditions. nih.gov In these complexes, coordination typically occurs through the azomethine nitrogen and enolic oxygen atoms. nih.gov

Comparative Studies with Fluorinated β-Diketone Analogues

Comparing dibenzoylmethane complexes with their fluorinated analogues provides insight into how fluorine substitution affects their properties. The introduction of fluorine atoms, typically as trifluoromethyl (-CF₃) groups, can significantly alter the electronic and steric characteristics of the ligand.

In the context of luminescent lanthanide complexes, fluorinated β-diketones often lead to compounds with higher emission quantum yields and longer emission lifetimes compared to their non-fluorinated counterparts. nih.gov This positive effect is attributed to changes in the ligand's electronic structure that can facilitate more efficient energy transfer to the lanthanide ion and reduce non-radiative decay pathways. nih.gov

A comparative study on the antitumor properties of first-row transition metal complexes with dibenzoylmethane (HLᴾʰ) and a fluorinated analogue also highlights the impact of fluorination. mdpi.com Complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) with both types of ligands were synthesized and screened against human cancer cell lines to investigate structure-activity relationships. mdpi.com Such studies demonstrate that replacing methyl or phenyl groups with trifluoromethyl groups can induce significant changes in the biological properties of the resulting metal complexes. mdpi.com

Research Applications of Coordination Compounds

The coordination compounds derived from 1,5-diphenyl-2,4-pentanedione, also known as dibenzoylmethane (dbm), have garnered significant interest across various fields of research. The ability of the dibenzoylmethanate anion to form stable chelate complexes with a wide array of metal ions is central to these applications. These metal complexes exhibit a range of useful properties, from facilitating the construction of complex porous materials to enabling catalytic transformations and serving as active components in advanced functional materials.

Development of Metal-Organic Frameworks and Related Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. mit.edursc.org Their defining features, such as high surface area, tunable pore size, and versatile chemical functionality, make them promising candidates for applications in gas storage, separation, and catalysis. mit.eduyoutube.com The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with a multitopic organic linker, such as a dicarboxylate or dipyridyl compound. nih.govresearchgate.net

While classic MOF construction relies on linkers like terephthalic acid (1,4-benzenedicarboxylic acid) to build robust frameworks like MOF-5, there is continuous exploration of new organic linkers to impart novel properties. researchgate.netnih.gov Ligands such as 1,5-diphenyl-2,4-pentanedione are valuable as subunits in creating larger supramolecular assemblies. Although not typically employed as the primary, structure-directing linker in the same way as rigid carboxylates, β-diketonate ligands can be incorporated into MOF design in several ways:

As functional components: They can be part of a more complex, multifunctional linker molecule designed to introduce specific metal-binding sites within the MOF's pores.

In post-synthetic modification: Pre-formed MOFs can be modified by introducing metal-diketonate complexes into their pores to create active sites for catalysis or sensing. nih.gov

As ancillary or modulating ligands: During MOF synthesis, they can influence the reaction environment, control the formation of metal clusters, and affect the final topology and crystallinity of the framework.

The general approach to MOF synthesis allows for a vast number of potential structures by combining different inorganic nodes and organic linkers, offering tunable compositions and architectures for specific technological applications. youtube.com

Catalytic Applications in Organic Synthesis (e.g., Palladacycles)

Coordination compounds of palladium are among the most powerful and versatile catalysts in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium complexes stabilized by ligands like 1,5-diphenyl-2,4-pentanedione are utilized as pre-catalysts for a variety of important transformations.

Palladacycles are a specific type of organometallic compound where a ligand is bound to the palladium center through both a heteroatom and a direct carbon-palladium bond, forming a stable cyclic structure. While not all palladium-diketonate complexes are palladacycles, the diketonate ligand plays a crucial role in stabilizing the catalytically active palladium species. These complexes have demonstrated activity in several key reaction types.

One of the most prominent applications is in cross-coupling reactions . For instance, palladium(II) complexes serve as pre-catalysts that, under reaction conditions, are reduced to the catalytically active palladium(0) species. This Pd(0) catalyst can then participate in catalytic cycles such as the Suzuki-Miyaura coupling (coupling of boronic acids with organic halides) and Buchwald-Hartwig amination (formation of C-N bonds). mdpi.com The use of specific ligands can enhance catalyst stability and performance, even allowing for catalysts recovered from waste streams to be effectively reused. mdpi.com

Palladium-catalyzed oxidation reactions also represent a significant area of application. Cationic palladium(II) complexes have been successfully employed for the Wacker-type oxidation of terminal olefins to produce methyl ketones, using environmentally benign oxidants like hydrogen peroxide. rsc.org The choice of ligand and reaction conditions is critical to achieving high yields and selectivity in these transformations. rsc.org

The table below summarizes representative catalytic applications involving palladium complexes, highlighting the types of transformations they facilitate.

| Catalytic Reaction | Catalyst Type | Reactants | Product Type | Ref |

| Suzuki-Miyaura Coupling | Palladium(II) pre-catalyst | Aryl/vinyl boronic acid + Aryl/vinyl halide | Biaryl / Diene | rsc.org |

| Buchwald-Hartwig Amination | Palladium(II) pre-catalyst | Aryl halide/triflate + Amine | Aryl amine | mdpi.com |

| Olefin Oxidation (Wacker-type) | Cationic Palladium(II) complex | Terminal olefin + Oxidant (e.g., H₂O₂) | Methyl ketone | rsc.org |

| C-H Functionalization | Palladium(II) complex | Benzo[h]quinoline + Alcohol | 10-Alkoxybenzo[h]quinoline | mdpi.com |

Functional Materials for Optoelectronic Devices

Coordination compounds of 1,5-diphenyl-2,4-pentanedione with lanthanide ions (Ln³⁺) are particularly notable for their unique photophysical properties, making them highly promising materials for optoelectronic applications, especially in Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov

Lanthanide ions themselves are poor absorbers of light due to their forbidden f-f electronic transitions. However, when complexed with organic ligands like dibenzoylmethane, they can exhibit strong luminescence. This phenomenon occurs via the "antenna effect" :

The organic ligand (the "antenna") has a broad and intense absorption band in the UV region and efficiently absorbs excitation energy.

Through a process called intersystem crossing (ISC), the absorbed energy is transferred from the singlet excited state of the ligand to its triplet excited state.

Finally, this energy is transferred from the ligand's triplet state to the lanthanide ion, exciting it to a higher energy level.

The lanthanide ion then relaxes to its ground state by emitting light, resulting in the characteristic sharp, line-like emission bands of the specific lanthanide. nih.gov

Complexes of europium (Eu³⁺) and terbium (Tb³⁺) with dibenzoylmethane are of particular interest. Eu(dbm)₃-based complexes are known for their intense red emission, while Tb³⁺ complexes typically show bright green luminescence. These properties are highly desirable for creating full-color displays. nih.gov Research has shown that ternary complexes, such as those incorporating an ancillary ligand like p-tolyl sulfoxide (B87167) (PTSO) in [Eu(DBM)₃(PTSO)₂], can be promising for application in OLEDs. researchgate.net

Furthermore, some of these materials exhibit triboluminescence—the emission of light upon mechanical stress—which opens up possibilities for their use in damage sensing applications. researchgate.net For example, europium tetrakis(dibenzoylmethide) triethylammonium (B8662869) (EuD₄TEA) is one of the brightest known triboluminescent materials. researchgate.net

The table below details the luminescent properties of selected lanthanide complexes featuring the dibenzoylmethanate ligand.

| Complex | Lanthanide Ion | Emission Color | Key Application | Ref |

| [Eu(DBM)₃(PTSO)₂] | Europium (Eu³⁺) | Red | OLEDs | researchgate.net |

| EuD₄TEA | Europium (Eu³⁺) | Red | Triboluminescent Sensors | researchgate.net |

| Tb(dbm)₃(phen) | Terbium (Tb³⁺) | Green | OLEDs, Bio-imaging | nih.gov |

| Sm(dbm)₃(phen) | Samarium (Sm³⁺) | Orange-Red | OLEDs | nih.gov |

The development of these luminescent materials is a key area of research for next-generation displays, solid-state lighting, and advanced sensor technologies. nih.gov

Theoretical and Computational Chemistry Investigations of 1,5 Diphenyl 2,4 Pentanedione

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear arrangement. For 1,5-diphenyl-2,4-pentanedione, these methods have been pivotal in defining its ground state, predicting its geometry, and interpreting its spectroscopic behavior.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and ground state properties of molecules like 1,5-diphenyl-2,4-pentanedione. DFT methods, which calculate the electron density to determine the energy of the system, offer a balance between computational cost and accuracy.

Studies have employed DFT to investigate the molecular structure and vibrational frequencies of dibenzoylmethane (B1670423). These calculations have shown that the compound predominantly exists in its enol tautomeric form, stabilized by a strong intramolecular hydrogen bond. The calculated hydrogen bond energy for dibenzoylmethane at the B3LYP/6-311++G** level of theory is approximately 16.15 kcal/mol. researchgate.net This strong hydrogen bond contributes significantly to the stability of the enol form.

DFT calculations have also been instrumental in analyzing the polymorphic crystal structures of dibenzoylmethane. By applying DFT and the quantum theory of atoms in molecules (QTAIM), researchers have been able to explain the nature of the intramolecular hydrogen bond and its relationship with the crystal packing. researchgate.net These studies suggest that π-stacking interactions between the phenyl ring and the malondialdehyde quasi-ring can lead to the delocalization of electron density within the chelate ring, influencing the position of the hydrogen atom. researchgate.net

Table 1: Selected DFT-Calculated Properties for 1,5-Diphenyl-2,4-pentanedione (Dibenzoylmethane)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Hydrogen Bond Energy | 16.15 kcal/mol | B3LYP/6-311++G** |

Semi-Empirical Quantum Chemistry Methods (e.g., AM1, PM3, PM6, PM7) for Geometric Predictions

Semi-empirical quantum chemistry methods provide a faster, albeit less rigorous, alternative to ab initio methods like DFT for predicting molecular geometries. These methods, such as Austin Model 1 (AM1), Parametric Method 3 (PM3), and their successors PM6 and PM7, simplify the Hartree-Fock equations by using parameters derived from experimental data. This parameterization allows for the rapid calculation of molecular properties for large molecules.

While specific studies focusing solely on the geometric prediction of 1,5-diphenyl-2,4-pentanedione using the full suite of modern semi-empirical methods are not extensively documented in leading journals, these methods are frequently used for initial geometry optimizations before more computationally intensive calculations. For instance, the AM1 method has been used in broader studies of tautomerism in related systems to establish the most stable tautomer, often showing good agreement with experimental data. nih.gov The general approach involves optimizing the molecular geometry to find the lowest energy conformation. For 1,5-diphenyl-2,4-pentanedione, these methods would be expected to predict the planarity of the enol ring and the relative orientations of the phenyl groups.

Table 2: Overview of Common Semi-Empirical Methods

| Method | Key Features |

|---|---|

| AM1 (Austin Model 1) | An improvement over MNDO, offering better treatment of hydrogen bonds. |

| PM3 (Parametric Model 3) | A reparameterization of AM1, often providing better geometries for a wide range of organic molecules. |

| PM6 (Parametric Model 6) | A more recent method with improved parameterization for a larger number of elements and better accuracy for various chemical properties. |

| PM7 | A further refinement of PM6, aiming for improved accuracy in predicting heats of formation and geometries. |

INDO/S-CI Calculations for Electronic Transitions and Spectroscopic Correlations

The Intermediate Neglect of Differential Overlap/Spectroscopic-Configuration Interaction (INDO/S-CI) method is a semi-empirical approach specifically parameterized to predict electronic transition energies and, consequently, UV-visible spectra. This method is particularly useful for correlating calculated electronic transitions with experimentally observed absorption bands.

For molecules with extended π-systems like 1,5-diphenyl-2,4-pentanedione, INDO/S-CI can provide valuable insights into the nature of the electronic excitations. The calculations would typically be performed on the optimized ground-state geometry (often obtained from methods like AM1 or DFT). The results would yield the energies of the excited states and the oscillator strengths for the transitions, which are related to the intensity of the spectral bands. Although specific INDO/S-CI studies on 1,5-diphenyl-2,4-pentanedione are not prominently featured in recent literature, this method remains a relevant tool for understanding the spectroscopic properties of such chromophoric systems.

Molecular Modeling and Simulation Studies

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the exploration of conformational landscapes, tautomeric equilibria, and the influence of the surrounding environment, such as in a solution or a crystal lattice.

Conformational Analysis and Tautomeric Equilibria in Solution and Solid Phases

1,5-Diphenyl-2,4-pentanedione can exist in keto and enol tautomeric forms. However, experimental and computational evidence overwhelmingly indicates that the enol form is significantly more stable, particularly in the solid phase. researchgate.net

In the solid phase, X-ray crystallography studies have confirmed that 1,5-diphenyl-2,4-pentanedione exists as the enol tautomer. researchgate.net The crystal structures reveal a short, symmetric intramolecular hydrogen bond, which leads to a delocalization of the keto and enol functionalities. researchgate.net The molecule often possesses a twofold rotational symmetry in the crystalline state. researchgate.net Studies on its polymorphic forms have shown that the compound can crystallize in both monoclinic and orthorhombic space groups. researchgate.net

In solution, the tautomeric equilibrium between the keto and enol forms is influenced by the solvent. While the intramolecular hydrogen bond in the enol form is strong, polar solvents can interact with the molecule and potentially shift the equilibrium. However, for β-diketones, the enol form is generally favored in most solvents. The stability of the enol tautomer is a key factor in the chemistry of 1,5-diphenyl-2,4-pentanedione, including its ability to form stable metal complexes.

Conformational analysis focuses on the rotation around single bonds, particularly the C-C bonds connecting the phenyl groups to the central pentanedione moiety. The orientation of these phenyl rings relative to the planar chelate ring is a key conformational feature.

Simulation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. In the case of 1,5-diphenyl-2,4-pentanedione, the crystal structures are composed of discrete molecules held together by normal van der Waals interactions. researchgate.net

Computational studies have been used to analyze and quantify these interactions. For example, PIXEL energy analysis has been employed to calculate the strength of molecular dimers. In one of the polymorphic forms, a stacked dimer of the resonant-assisted hydrogen bond (RAHB) pseudorings was found to be particularly strong, with a total interaction energy ranging from -14.4 to -17.9 kcal/mol, forming a fundamental motif in the crystal structure. researchgate.net Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts. While aromatic-aromatic (π-π) stacking interactions might be expected due to the presence of the phenyl rings, some studies have indicated their absence in certain crystal forms of 1,5-diphenyl-2,4-pentanedione. researchgate.net The specific packing arrangement can influence the physical properties of the solid material.

Table 3: Crystallographic Data for a Polymorph of 1,5-Diphenyl-2,4-pentanedione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 37.501 (8) |

| b (Å) | 5.805 (1) |

| c (Å) | 8.313 (2) |

| β (°) | 90.09 (3) |

| V (ų) | 1809.7 (7) |

| Z | 4 |

Data from a study on the crystal structure of 1,5-diphenylpentane-2,4-dione. researchgate.net

Computational Elucidation of Structure-Activity Relationships

Theoretical and computational chemistry provide powerful tools for understanding the behavior of molecules at an atomic level. For 1,5-diphenyl-2,4-pentanedione, these methods offer insights into its intrinsic properties and how it interacts with biological systems, bridging the gap between its structure and its potential activity.

Molecular Mechanics and Quantum Chemistry for Receptor Recognition (e.g., Enzyme-Ligand Interactions)

The potential biological activity of a compound like 1,5-diphenyl-2,4-pentanedione is contingent on its ability to recognize and bind to specific biological targets, such as proteins or enzymes. Molecular mechanics and quantum chemistry are instrumental in simulating and analyzing these recognition events.

Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 1,5-diphenyl-2,4-pentanedione, docking studies could elucidate how its flexible backbone and phenyl groups fit into the binding pocket of a target enzyme. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on binding affinity.

The scoring functions often employ principles from molecular mechanics , which uses classical physics to model the forces between atoms. These forces include van der Waals interactions, electrostatic interactions, and bond stretching/bending energies. For instance, the phenyl groups of 1,5-diphenyl-2,4-pentanedione could form favorable hydrophobic contacts or π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding site. mdpi.com The carbonyl groups are potential hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donor residues like serine or histidine. mdpi.com

Quantum chemistry methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to refine docking poses or to calculate binding energies with higher precision. These methods are particularly useful for understanding charge transfer and polarization effects upon binding. Semi-empirical methods like PM3 can also be employed to study the conformational landscape and binding of larger systems. nih.gov

Molecular dynamics (MD) simulations can further investigate the stability of the predicted ligand-receptor complex over time. An MD simulation would track the atomic movements of the entire system (protein, ligand, and surrounding solvent), providing insights into the dynamic nature of the interaction and the stability of key contacts, such as hydrogen bonds. mdpi.com These simulations can also be used to calculate the free energy of binding, offering a more rigorous prediction of binding affinity.

A systematic computational study on a series of related compounds, such as 1,5-diphenylpenta-2,4-dien-1-ones which have shown inhibitory activity against monoamine oxidase-B (MAO-B), can reveal the structural determinants for selectivity and potency. ebi.ac.uk By comparing the binding modes of active and inactive compounds, a structure-activity relationship (SAR) model can be developed. For 1,5-diphenyl-2,4-pentanedione, such studies would explore how modifications to the phenyl rings or the pentanedione backbone could enhance binding affinity and selectivity for a hypothetical target.

Table 1: Key Interaction Types in Receptor-Ligand Binding This table illustrates the common types of non-covalent interactions that computational methods like molecular docking and dynamics analyze to predict the binding of a ligand such as 1,5-diphenyl-2,4-pentanedione to a biological receptor.

| Interaction Type | Description | Potential in 1,5-Diphenyl-2,4-pentanedione |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | The two carbonyl oxygen atoms can act as hydrogen bond acceptors with amino acid residues in a receptor site. |